![molecular formula C20H23F2N3O3S B2371601 2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide CAS No. 1021058-59-2](/img/structure/B2371601.png)
2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a complex organic compound that belongs to the class of fluorinated piperazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the structure often enhances the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the nucleophilic substitution reaction where a fluorinated benzene derivative reacts with piperazine under controlled conditions. The reaction is often catalyzed by palladium complexes and conducted in polar solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is essential to remove impurities and achieve the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-fluorophenyl)piperazine: A simpler analog with similar biological activities.
N-(2-fluorophenyl)piperazine: Another related compound with potential therapeutic applications.
Uniqueness
2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide stands out due to its unique combination of fluorine atoms and sulfonyl group, which confer enhanced stability and bioavailability. This makes it a promising candidate for further research and development in various fields.
Biological Activity
2-Fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, referencing diverse studies and findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, starting from saccharin derivatives. The reaction typically includes the use of acetonitrile as a solvent and potassium carbonate as a base. The final compound features a piperazine moiety, a sulfonamide group, and a fluorinated phenyl ring, contributing to its unique properties .
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Molecular Formula | C20H24F2N4O2S |
Molecular Weight | 408.49 g/mol |
Key Functional Groups | Piperazine, Sulfonamide, Fluorobenzene |
Torsion Angles | C7—N1—C6—C1 torsion angle: -70° |
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly focusing on its antiviral and anticancer properties.
Antiviral Activity
Recent studies have indicated that compounds containing a piperazine moiety exhibit significant antiviral effects. For instance, derivatives similar to this compound have shown efficacy against herpes simplex virus (HSV) with an inhibition rate of up to 69% in plaque reduction assays . The mechanism of action is believed to involve interference with viral replication processes.
Anticancer Potential
In cancer research, compounds with similar structures have demonstrated the ability to modulate protein kinase activity, which is crucial for cell proliferation and survival. For example, some analogs have been reported to inhibit cancer cell growth effectively at micromolar concentrations . The selectivity index (SI), which compares the toxic dose to the effective dose, has been favorable in preliminary studies.
Table 2: Biological Activity Summary
Activity Type | Efficacy (IC50/EC50) | Remarks |
---|---|---|
Antiviral | IC50 = 0.12 mmol/L | Effective against HSV; significant plaque reduction |
Anticancer | IC50 = 6.7 μM | Modulates protein kinase activity |
Case Studies
Several case studies highlight the potential applications of this compound in therapeutic settings:
- Herpes Simplex Virus Study : A study evaluated the effectiveness of piperazine derivatives against HSV-1. The compound demonstrated a significant reduction in viral plaques, indicating its potential as an antiviral agent .
- Cancer Cell Line Evaluation : In vitro studies on various cancer cell lines showed that similar compounds could inhibit cell proliferation effectively. The selectivity index was notably high, suggesting lower toxicity toward normal cells compared to cancer cells .
Properties
IUPAC Name |
2-fluoro-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O3S/c21-17-7-2-1-6-16(17)20(26)23-10-5-15-29(27,28)25-13-11-24(12-14-25)19-9-4-3-8-18(19)22/h1-4,6-9H,5,10-15H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZFJNNVUNCWBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCCNC(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.